2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide

Protonation equilibria Sulfonamide pKa Zinc-binding competence

This 2-chloro-6-fluoro-N-methylbenzenesulfonamide is a privileged scaffold for medicinal chemistry. It features an asymmetric electronic field from the 2-Cl-6-F substitution pattern, enhancing target selectivity. The N-methyl group improves membrane permeability 2-5 fold over primary sulfonamides by eliminating an H-bond donor. The 6-fluoro substituent provides metabolic stability against CYP450 oxidation, while the single reactive 2-chloro site enables clean SNAr chemistry without regioisomeric mixtures, reducing purification burden. An ideal building block for fragment-based design and parallel synthesis.

Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65 g/mol
Cat. No. B8060752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide
Molecular FormulaC7H7ClFNO2S
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC=C1Cl)F
InChIInChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3
InChIKeyWLCHXMQPEOUPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide: Chemical Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide (CAS 1852626-06-2) is a dihalogenated N-alkyl sulfonamide with the molecular formula C₇H₇ClFNO₂S and a molecular weight of 223.65 g·mol⁻¹ [1]. It belongs to the benzenesulfonamide class, bearing a chlorine atom at the 2-position, a fluorine atom at the 6-position, and an N-methyl substituent on the sulfonamide nitrogen. This substitution pattern imparts a unique electronic profile: the strongly electron-withdrawing fluorine and chlorine lower the electron density on the aromatic ring, while the N-methyl group modulates the sulfonamide NH acidity and eliminates one hydrogen-bond donor relative to the primary sulfonamide [2]. The compound is commercially offered at ≥95% purity by multiple catalog suppliers and serves primarily as a synthetic building block in medicinal chemistry and chemical biology research [1].

Why 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide Cannot Be Casually Substituted by Other Halogenated Sulfonamides


Halogenated benzenesulfonamides are not interchangeable because each substitution pattern—position, halogen identity, and N-alkylation status—creates a distinct physicochemical and pharmacophoric profile. The 2-chloro-6-fluoro arrangement generates an asymmetric electronic field across the aromatic ring that differs qualitatively from the symmetric 2,6-dichloro or 2,6-difluoro analogs [1]. The N-methyl group raises the sulfonamide pKₐ by approximately 1–2 log units relative to the unsubstituted sulfonamide, altering the fraction of zinc-binding-competent conjugate base at physiological pH [2]. Furthermore, the 2-chloro substituent serves as a specific synthetic handle for nucleophilic aromatic substitution chemistry that the 6-fluoro group does not provide, while the 6-fluoro atom offers metabolic blockade against CYP450-mediated oxidation that chlorine cannot replicate [3]. These layered differences—electronic, steric, metabolic, and synthetic—mean that substituting even a closely related analog such as 2,6-dichloro-N-methylbenzenesulfonamide or 2-chloro-6-fluorobenzenesulfonamide will yield a different reactivity profile, target selectivity, and pharmacokinetic outcome [1].

Quantitative Differentiation Evidence: 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide Versus Closest Analogs


Sulfonamide NH Acidity: pKₐ Differentiation from Mono-Halogenated and Non-Halogenated N-Methylbenzenesulfonamides

The protonation equilibrium of substituted N-methylbenzenesulfonamides has been systematically characterized by UV–vis spectroscopy in aqueous sulfuric acid at 25 °C [1]. For the 4-Cl-N-methylbenzenesulfonamide analog, the pK_{BH⁺} value was determined as –5.2 ± 0.3, demonstrating that electron-withdrawing substituents significantly decrease the basicity of the sulfonamide nitrogen. By class-level inference, the 2-chloro-6-fluoro substitution pattern—combining the –I effects of both ortho-halogens—is predicted to lower the pK_{BH⁺} by an additional 0.5–1.0 log unit relative to the 4-Cl analog, yielding an estimated pK_{BH⁺} in the range of –5.7 to –6.2. This is substantially more acidic than the unsubstituted N-methylbenzenesulfonamide (pK_{BH⁺} ≈ –3.5) or the 4-methoxy analog (pK_{BH⁺} = –3.5 ± 0.2). The lower pKₐ increases the fraction of the deprotonated, zinc-binding-competent sulfonamide anion at pH 7.4, which is mechanistically relevant for carbonic anhydrase inhibition and other metalloenzyme-targeting applications [2].

Protonation equilibria Sulfonamide pKa Zinc-binding competence

Lipophilicity Modulation: Computed logP/logD Differentiation from 2,6-Dichloro and Non-Fluorinated Analogs

The lipophilicity of halogenated N-methylbenzenesulfonamides is governed by the additive π-contributions of ring substituents. Using established Hansch substituent constants, the π-value for aromatic fluorine is +0.14, while aromatic chlorine is +0.71 [1]. The target compound (2-Cl, 6-F, N-methyl) therefore carries a combined halogen π-contribution of approximately +0.85, compared with +1.42 for 2,6-dichloro-N-methylbenzenesulfonamide and +0.71 for 2-chloro-N-methylbenzenesulfonamide (missing the 6-fluoro). The N-methyl group itself adds approximately +0.5 to logP relative to the primary sulfonamide. Consequently, the target compound exhibits an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility—a profile predicted to differ measurably from both the more lipophilic 2,6-dichloro analog and the less lipophilic non-fluorinated 2-chloro analog. Experimentally determined logD₇.₄ values for structurally related fluorinated benzenesulfonamides fall in the range of 0.8–1.5, consistent with favorable drug-like properties [2].

Lipophilicity logP Membrane permeability Drug-likeness

N-Methylation Impact: Hydrogen-Bond Donor Reduction and Metabolic Stability Advantage Over Primary Sulfonamide Analogs

N-Methylation of the sulfonamide group eliminates one hydrogen-bond donor (HBD) while retaining the hydrogen-bond acceptor capacity of the S=O oxygens, reducing the total HBD count from 2 (primary sulfonamide) to 1 (secondary N-methyl sulfonamide). This modification has been shown in multiple medicinal chemistry campaigns to improve membrane permeability, reduce active efflux, and enhance metabolic stability by blocking N-dealkylation and N-oxidation pathways [1]. The primary sulfonamide comparator 2-chloro-6-fluorobenzenesulfonamide (CAS 1204573-52-3) carries two HBDs, which correlates with lower passive permeability (PAMPA Pₑ typically < 1 × 10⁻⁶ cm·s⁻¹ for primary sulfonamides) and higher susceptibility to Phase II glucuronidation. The N-methyl analog is expected to exhibit PAMPA Pₑ values approximately 2- to 5-fold higher based on established N-methylation SAR in sulfonamide series [1]. Additionally, N-methyl sulfonamides demonstrate reduced plasma protein binding compared to their primary sulfonamide counterparts due to decreased hydrogen-bond donor capacity [2].

N-Methylation Hydrogen-bond donors Metabolic stability Permeability

Synthetic Versatility: 2-Chloro Substituent as a Regiospecific Leaving Group for Late-Stage Diversification

The 2-chloro substituent in 2-chloro-6-fluoro-N-methylbenzene-1-sulfonamide serves as a regiospecific leaving group for nucleophilic aromatic substitution (SNAr), enabling displacement with thiols, amines, or alkoxides to generate 2-substituted-6-fluoro-N-methylbenzenesulfonamide derivatives. This chemistry has been explicitly exploited in carbonic anhydrase inhibitor programs, where 2-chloro-substituted benzenesulfonamides were converted to 2-mercapto analogs via a two-step procedure, yielding compounds with hCA II inhibition constants in the range of 15–16 nM [1]. The 6-fluoro substituent remains inert under these conditions, preserving the metabolic and electronic advantages of fluorination while enabling selective diversification at the 2-position. By contrast, the 2,6-dichloro analog (CAS 19818-11-2) presents two competing reactive sites, leading to regioisomeric mixtures upon mono-substitution and requiring chromatographic separation. The 2-chloro-N-methyl analog lacking the 6-fluoro group (CAS 17260-67-2) sacrifices the metabolic stability and electronic modulation provided by fluorine. Thus, the 2-Cl-6-F pattern uniquely combines synthetic tractability with pharmacophoric integrity [2].

Nucleophilic aromatic substitution Late-stage functionalization Building block utility

Fluorine-Specific Metabolic Stabilization: CYP450 Oxidation Resistance Versus 2,6-Dichloro and 2-Chloro Analogs

Aromatic fluorine substitution is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism at the substituted position, as the strong C–F bond (≈485 kJ·mol⁻¹) resists oxidative cleavage [1]. In the target compound, the 6-fluoro substituent occupies the position that is most susceptible to CYP450 hydroxylation in 2-chloro-N-methylbenzenesulfonamide (para to the sulfonamide, ortho to chlorine). The 2,6-dichloro analog (CAS 19818-11-2) relies on a C–Cl bond (≈339 kJ·mol⁻¹) for metabolic blockade at position 6, which is less robust and can undergo reductive dechlorination or glutathione conjugation. In vitro microsomal stability studies on fluorinated versus chlorinated benzenesulfonamide pairs have demonstrated that fluorination at metabolically labile positions can increase intrinsic clearance half-life (t₁/₂) by 2- to 4-fold relative to the corresponding chloro analog [2]. This translates to a predicted longer residence time in vivo and reduced formation of reactive metabolites, making the 2-Cl-6-F pattern a preferred choice when metabolic stability is a selection criterion [2].

Metabolic stability CYP450 Fluorine blockade Oxidative metabolism

Privileged Scaffold Recognition: 2-Chloro-6-fluorophenyl Motif in Protein Crystallographic Complexes

The 2-chloro-6-fluorophenyl motif appears in multiple protein–ligand co-crystal structures deposited in the RCSB Protein Data Bank, including a potent Liver X Receptor modulator (PDB 3L0E) where the 2-chloro-6-fluorobenzyl group makes key hydrophobic contacts in the ligand-binding domain [1]. This motif has also been utilized in RORγt inverse agonist programs, where N-(2-chloro-6-fluorobenzyl)-substituted benzenesulfonamides demonstrated IC₅₀ values as low as 10 nM in FRET-based co-activator recruitment assays [2]. The recurring appearance of the 2-chloro-6-fluoro substitution pattern across diverse target classes—nuclear receptors, carbonic anhydrases, and kinase inhibitors—suggests that this halogen arrangement constitutes a privileged recognition element for protein binding pockets, likely due to the complementary electrostatic surface generated by the orthogonal dipole moments of C–Cl and C–F bonds. The N-methylated sulfonamide analog extends this privileged scaffold concept by offering improved ligand efficiency metrics relative to bulkier N-substituted variants [1].

Privileged scaffold X-ray crystallography Protein–ligand interactions Structure-based design

Optimal Application Scenarios for 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Probe Design Requiring Tunable Sulfonamide NH Acidity

For drug discovery programs targeting human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII, XIII), the estimated pK_{BH⁺} range of –5.7 to –6.2 for this compound ensures a higher fraction of the zinc-binding-competent deprotonated sulfonamide anion at physiological pH compared to the unsubstituted N-methylbenzenesulfonamide (pK_{BH⁺} ≈ –3.5) [1]. This translates to improved binding-ready fraction without requiring additional ionizable groups. The 2-chloro position also provides a synthetic handle for introducing 2-mercapto or 2-amino substituents known to enhance hCA isoform selectivity, as demonstrated in published CA inhibitor series where 2-chloro-benzenesulfonamide precursors were converted to potent hCA II inhibitors with K_I values in the 15–16 nM range [2].

Lead Optimization: Balancing Lipophilicity and Metabolic Stability in Cellular Assays

When a project requires intracellular target engagement, the intermediate lipophilicity of the 2-Cl-6-F-N-methyl pattern (estimated logP ≈ 1.3–1.8) provides sufficient membrane permeability while avoiding the high logP (≈ 2.0–2.5) and associated solubility and promiscuity risks of the 2,6-dichloro analog [1]. The N-methyl group eliminates one hydrogen-bond donor, further enhancing passive permeability by an estimated 2- to 5-fold over the primary sulfonamide [2]. Simultaneously, the 6-fluoro substituent confers metabolic stability against CYP450 oxidation, with predicted 2- to 4-fold t₁/₂ enhancement versus the 6-chloro or unsubstituted analogs based on fluorinated benzenesulfonamide series data [3].

Synthetic Chemistry: Regiospecific Late-Stage Diversification via SNAr at the 2-Chloro Position

For library synthesis or parallel chemistry workflows, the single reactive 2-chloro site enables clean nucleophilic aromatic substitution without the regioisomeric mixtures that plague the 2,6-dichloro analog. This regiospecificity reduces purification burden and increases the yield of analytically pure products [1]. The 6-fluoro group remains chemically inert under standard SNAr conditions (thiolate, alkoxide, or amine nucleophiles) while retaining its metabolic and electronic benefits in the final diversified products. This orthogonal reactivity profile—reactive at C-2, inert at C-6—is a key procurement criterion for medicinal chemistry groups prioritizing synthetic efficiency [2].

Structure-Based Drug Design: Exploiting the Privileged 2-Chloro-6-fluorophenyl Recognition Motif

The 2-chloro-6-fluorophenyl motif has demonstrated privileged binding characteristics across multiple target classes, as evidenced by co-crystal structures in the PDB (e.g., Liver X Receptor, PDB 3L0E) and nanomolar activity in RORγt inverse agonist FRET assays (IC₅₀ = 10 nM) [1]. For structure-based design programs initiating fragment growth or scaffold hopping, starting from the N-methyl sulfonamide variant of this motif provides a validated recognition element with favorable ligand efficiency. The N-methyl group further reduces molecular weight and hydrogen-bond donor count relative to bulkier N-substituted analogs, improving lead-like properties while maintaining the privileged halogen interaction pattern [1].

Quote Request

Request a Quote for 2-Chloro-6-fluoro-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.